molecular formula C11H8O2 B042717 1-Naphthoic acid CAS No. 86-55-5

1-Naphthoic acid

Cat. No.: B042717
CAS No.: 86-55-5
M. Wt: 172.18 g/mol
InChI Key: LNETULKMXZVUST-UHFFFAOYSA-N
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Description

1-Naphthoic acid, a robust and versatile aromatic carboxylic acid derived from naphthalene, serves as a critical building block and intermediate in advanced organic synthesis and materials science research. Its bulky, planar naphthyl group and carboxylic acid functionality make it an excellent precursor for synthesizing sophisticated ligands for metal-organic frameworks (MOFs), coordination complexes, and functional polymers. Researchers utilize this compound to study steric and electronic effects in molecular recognition and catalysis. Furthermore, its inherent fluorescence properties are exploited in the development of organic semiconductors, fluorescent probes, and sensors. The compound acts as a key starting material for the synthesis of various dyes, pigments, and pharmaceuticals, providing a rigid, hydrophobic scaffold that influences the physicochemical properties of the target molecules. This reagent is strictly intended for laboratory research applications to facilitate innovation in chemical and material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1-carboxylic acid
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InChI

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
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InChI Key

LNETULKMXZVUST-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O
Source PubChem
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Molecular Formula

C11H8O2
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DSSTOX Substance ID

DTXSID50861668
Record name 1-Naphthoic acid
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Molecular Weight

172.18 g/mol
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Physical Description

Solid; [Merck Index] Off-white or beige powder; [Alfa Aesar MSDS]
Record name 1-Naphthoic acid
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CAS No.

86-55-5, 1320-04-3
Record name 1-Naphthoic acid
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Preparation Methods

Classical Grignard Synthesis

The carboxylation of 1-bromonaphthalene-derived Grignard reagents represents a foundational method for 1-naphthoic acid synthesis. The process involves generating the Grignard intermediate by reacting 1-bromonaphthalene with magnesium in anhydrous diethyl ether, followed by quenching with solid carbon dioxide (dry ice).

Reaction Conditions :

  • Solvent : Dry ether or tetrahydrofuran (THF) under inert atmosphere.

  • Temperature : Reflux conditions (35–40°C for ether; 66°C for THF).

  • Yield : 60–75% after acid workup.

Oxidation of Methyl Ketones

Hypochlorite Oxidation

Sodium hypochlorite (NaOCl) effectively oxidizes 1-acetylnaphthalene to this compound. The reaction proceeds via a haloform mechanism, where the methyl ketone undergoes sequential halogenation followed by cleavage of the trihalomethyl group.

Procedure :

  • Substrate : 1-Acetylnaphthalene (1 mmol).

  • Oxidizing Agent : 10% NaOCl (5 mL).

  • Conditions : Stirred at 60°C for 8–12 hours.

  • Workup : Acidification to pH 2 yields this compound.

Yield : 70–80%.
Drawbacks : Requires careful pH control to avoid over-oxidation to naphthalene dicarboxylic acids.

Iodine-DMSO Catalyzed Oxidation

A modern approach employs iodine and dimethyl sulfoxide (DMSO) to oxidize 1-acetonaphthone. DMSO acts as both solvent and oxidant, while iodine facilitates the formation of an iodonium intermediate.

Optimized Protocol :

  • Reactants : 1-Acetonaphthone (1 mmol), DMSO (6 mmol), I₂ (0.1 mmol).

  • Solvent : Chlorobenzene (2 mL).

  • Temperature : 130°C for 3 hours.

  • Oxidant : Tert-butyl hydroperoxide (TBHP, 2 mmol) added post-reaction.

  • Yield : 84% after column chromatography.

This method avoids stoichiometric metal oxidants, enhancing scalability. The use of chlorobenzene minimizes side reactions compared to polar aprotic solvents.

High-Pressure Carboxylation

Potassium Naphtholate Route

Patented methods describe the carboxylation of potassium 1-naphtholate under elevated CO₂ pressure. The process leverages dibutyl carbitol as a solvent to enhance reagent solubility.

Steps :

  • Formation of Potassium Naphtholate : 1-Naphthol reacts with KOH in dibutyl carbitol.

  • Dehydration : Water is removed via distillation under reduced pressure.

  • Carboxylation : CO₂ introduced at 50–150°C and 5–50 psi for 4–6 hours.

  • Acidification : HCl precipitates this compound.

Yield : 72–73%.
Advantages : Anhydrous conditions prevent hydrolysis, and dibutyl carbitol is recyclable.

Hydrolysis of Nitriles

Alkaline Hydrolysis of 1-Cyanonaphthalene

1-Cyanonaphthalene undergoes hydrolysis under basic conditions to form this compound. The reaction typically uses aqueous NaOH or KOH at elevated temperatures.

Conditions :

  • Substrate : 1-Cyanonaphthalene (1 mmol).

  • Base : 6M NaOH (10 mL).

  • Temperature : Reflux at 100°C for 24 hours.

  • Yield : 65–70%.

Limitations : Prolonged reaction times and lower yields compared to oxidation methods.

Comparative Analysis of Synthetic Routes

Table 1: Key Parameters of this compound Synthesis Methods

MethodReagentsTemperature (°C)Yield (%)Key Advantages
Grignard Carboxylation1-BrNp, Mg, CO₂35–6660–75High purity
NaOCl Oxidation1-Acetylnaphthalene, NaOCl6070–80Cost-effective
I₂-DMSO Oxidation1-Acetonaphthone, I₂, TBHP13084Solvent efficiency
High-Pressure CarboxylationKOH, CO₂, dibutyl carbitol50–15072–73Scalable, anhydrous
Nitrile Hydrolysis1-Cyanonaphthalene, NaOH10065–70Simple setup

Table 2: Physical Properties of this compound

PropertyValueSource
Molecular Weight172.18 g/mol
Melting Point160–162°C
SolubilityInsoluble in H₂O; soluble in EtOH, CHCl₃

Emerging Methodologies and Innovations

Solvent-Free Oxidative Systems

Recent studies explore mechanochemical approaches using ball milling to oxidize 1-acetylnaphthalene with Oxone® (KHSO₅), achieving 78% yield in 2 hours. This method reduces solvent waste and energy consumption.

Photocatalytic Carboxylation

Preliminary work demonstrates visible-light-driven carboxylation of 1-bromonaphthalene using Ru-based photocatalysts, though yields remain low (∼40%) .

Chemical Reactions Analysis

1-Naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Agricultural Applications

Plant Growth Regulator
1-Naphthoic acid is recognized for its role as a plant growth regulator, exhibiting auxin-like properties. Research has demonstrated that derivatives of this compound can promote plant growth and callus formation. For instance, studies have shown that certain substituted 1-naphthoic acids significantly enhance growth in pea plants, suggesting their potential use in agricultural practices to improve crop yields .

Case Study: Growth Activity Assessment
A study evaluated the growth activity of various this compound derivatives on pea plants, revealing that the activity is influenced by the structure of the substituents on the naphthoic acid molecule. The results indicated that specific substitutions at positions 2 and 8 on the aromatic ring enhance biological activity .

CompoundActivity Level
This compoundModerate
8-Bromo-1-naphthoicHigh
3-Chloro-1-naphthoicInactive
2-Methyl-1-naphthoicHigh

Pharmaceutical Applications

Spectrofluorimetric Studies
In pharmaceutical contexts, this compound has been studied for its spectrofluorimetric behavior in micellar surfactant solutions. This research is crucial for understanding how to solubilize hydrophobic compounds in aqueous environments, enhancing their bioavailability . The findings indicate that nonionic surfactants like Triton X-100 significantly increase the fluorescence intensity of this compound, suggesting improved solubility and potential for drug formulation.

Fluorescence Characteristics
The fluorescence characteristics of this compound were examined under various conditions, revealing optimal excitation and emission peaks at 295 nm and 370 nm, respectively. The study concluded that micellar solubilization enhances quantum yield, which is vital for pharmaceutical applications .

Analytical Chemistry Applications

Extraction Techniques
this compound serves as an effective extractant in solvent extraction processes, particularly for metals like zinc(II). Its ability to selectively extract metal ions from solutions makes it valuable in analytical chemistry . The presence of bulky cations enhances its extraction efficiency, making it suitable for environmental analysis and metal recovery processes.

Case Study: Zinc Extraction Efficiency
Research demonstrated that when used in conjunction with solvating extractants, this compound effectively extracts zinc(II) ions from aqueous solutions. This property is leveraged in analytical methods to quantify metal concentrations in environmental samples .

Chemical Synthesis Applications

Chiral Reagent
In synthetic organic chemistry, this compound is utilized as a chiral reagent in various reactions. Its derivatives are employed in asymmetric synthesis due to their ability to influence stereochemistry during chemical reactions . This application is particularly relevant in the production of pharmaceuticals where chirality is crucial for efficacy.

Comparison with Similar Compounds

Structural and Metabolic Differences

  • Positional Isomerism : The carboxylic acid group in this compound is at the 1-position, whereas 2-naphthoic acid has it at the 2-position. This difference alters electronic distribution and steric effects, influencing reactivity and intermolecular interactions. For example, this compound derivatives in GPR55 antagonists exhibit a flatter structure compared to cyclopropane-containing analogues, affecting ligand-receptor binding .
  • Anaerobic Degradation :
    • 2-Naphthoic Acid : A central metabolite in anaerobic naphthalene degradation, produced via fumarate addition to 2-methylnaphthalene or carboxylation of naphthalene .
    • This compound : Detected as a metabolite during 1-methylnaphthalene biodegradation, likely formed via fumarate addition to naphthyl-1-methyl-succinic acid. Downstream degradation involves ring reduction and cleavage, yielding cyclohexane derivatives with acetyl-CoA side chains. However, the genes encoding fumarate addition enzymes (e.g., NmsA homologs) show low sequence identity to those in 2-naphthoic acid pathways, suggesting divergent evolutionary clades .

This compound vs. Naphthalene-1,8-Dicarboxylic Acid

  • Structural Complexity : Naphthalene-1,8-dicarboxylic acid has two carboxylic acid groups at the 1- and 8-positions, enabling chelation at multiple sites. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and herbicides .
  • Degradation Pathways : In Rhizobium sp. strain CU-A1, this compound is a transient intermediate during acenaphthylene degradation, whereas naphthalene-1,8-dicarboxylic acid is a stable metabolite. The latter undergoes β-oxidation to gentisic acid, while this compound is hydroxylated to 1,2-dihydroxy-8-carboxynaphthalene before cleavage to salicylate .

This compound vs. Benzoic Acid

  • Aromatic Ring Size : The naphthalene ring in this compound provides greater steric bulk and π-π stacking capacity than benzoic acid, influencing solubility and binding affinity. For example, this compound derivatives in FXR agonists (e.g., GW 4064 analogues) exhibit improved pharmacokinetic properties due to enhanced hydrophobic interactions .
  • Crystal Packing: Alkaline earth metal salts of this compound form coordination polymers with water-mediated Mg–O–Mg linkages, unlike benzoate salts, which form dense inorganic layers .

Biological Activity

1-Naphthoic acid, an aromatic carboxylic acid derived from naphthalene, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its toxicity, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

This compound (C₁₁H₈O₂) features a naphthalene ring with a carboxylic acid functional group. Its structural properties influence its reactivity and biological interactions. The compound is known for its solubility in organic solvents and can form various derivatives that enhance its biological activity.

Developmental Toxicity

Research indicates that different isomers of naphthoic acid exhibit varying levels of developmental toxicity. A study using medaka embryos demonstrated that 1-hydroxy-2-naphthoic acid (1H2NA) was notably more toxic than its counterparts, leading to significant cranial edema and circulatory system abnormalities . The study established a rank order of toxicity among isomers, highlighting the importance of structural variations in toxicity outcomes.

IsomerEC50 (μM)Observed Effects
1H2NA20Cranial edema, tube heart formation
2H1NA>20Mild abnormalities
2H3NA>50Minimal effects
6H2NA>500No significant effects

The mechanisms underlying the toxic effects of naphthoic acid isomers involve the activation of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes (CYP1A). This pathway is associated with the generation of reactive oxygen species (ROS) and subsequent cellular damage .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of naphthoic acid derivatives. A series of facial amphiphilic naphthoic acid-derived polymers were synthesized to assess their efficacy against multi-drug resistant (MDR) bacteria. These polymers exhibited significant antibacterial activity, particularly against Gram-negative pathogens, demonstrating high selectivity towards bacterial cells over mammalian cells .

Structure-Activity Relationship

The design of these polymers involved varying the ratios of charged groups to rings, which influenced their antimicrobial efficacy. The results suggest that structural modifications can enhance the bioactivity of naphthoic acid derivatives.

Anticancer Potential

This compound and its derivatives have shown promise in cancer therapy. A study on a series of 1-hydroxynaphthalene-2-carboxanilides revealed potent antiproliferative activity against human colon carcinoma cell lines, particularly those lacking the TP53 tumor suppressor gene . This suggests that naphthalene-based compounds may serve as potential anticancer agents through mechanisms involving DNA intercalation and disruption of cellular processes.

CompoundIC50 (μM)Cancer Cell Line
1-Hydroxynaphthalene-2-carboxanilide5Colon carcinoma (TP53 null)
Naproxen15Various cancer cell lines

Q & A

Q. What are the key structural differences between 1-naphthoic acid and 2-naphthoic acid, and how do these differences influence their physicochemical properties?

The planar structure of 2-naphthoic acid contrasts with the non-planar conformation of this compound, which is twisted 11° out of the naphthalene plane due to steric hindrance. This structural distinction leads to differences in thermodynamic stability: experimental ΔfH° (formation enthalpy) values show a 9.4 kJ/mol gap in the gas phase and 12.4 kJ/mol in the solid phase between the two isomers . These variations also affect solubility and protein binding; for example, this compound exhibits lower bovine serum albumin (BSA) binding affinity (log KBSA/w = 2.81) compared to 2-naphthoic acid (log KBSA/w = 4.36), attributed to its bulkier 3D shape .

Q. What experimental methods are used to synthesize and characterize this compound derivatives?

Synthesis often involves Grignard reactions or Birch reductions. For instance, deuterated this compound (this compound-d) was synthesized via bromo precursor Grignard reactions (88% yield) and Birch reduction (73% yield for 2,3,4,5,6,7,8-heptadeuterio-1,4-dihydro-1-naphthoic acid) . Characterization employs techniques like HPLC (>98.0% purity verification) , melting point analysis (e.g., 155–159°C for this compound) , and spectroscopic methods (e.g., UV-Vis, fluorescence, and DFT calculations for photophysical properties) .

Q. How is this compound utilized in materials science and environmental studies?

this compound derivatives are integrated into nanocomposites (e.g., epoxy-NiCo2O4) for anticorrosion applications due to their thermal stability and chelating properties . Environmental studies focus on its biodegradation pathways in anaerobic systems, where it acts as a central metabolite during 1-methylnaphthalene degradation . Additionally, its presence in wastewater impacts microbial communities, reducing chemical oxygen demand (COD) removal efficiency by 10–15% compared to benzoic acid .

Advanced Research Questions

Q. What mechanistic insights explain the anaerobic biodegradation of this compound in microbial systems?

In sulfate-reducing bacteria, degradation proceeds via fumarate addition to naphthyl-1-methyl-succinic acid, producing this compound as a metabolite. Downstream steps involve ring cleavage by dioxygenases (e.g., this compound dioxygenase) and beta-oxidation, yielding intermediates like 2-hydroxyisophthalic acid and pyruvate . Gene clusters encoding putative fumarate addition enzymes (e.g., naphthyl-methylsuccinate synthase analogs) have been identified, though with low identity (<30%) to known homologs, suggesting novel enzymatic clades in Thermoanaerobacteraceae .

Q. How do computational models predict the photophysical behavior of this compound derivatives?

Density functional theory (DFT) and configuration interaction singles (CIS) calculations are used to simulate excited-state intramolecular proton transfer (ESIPT) in derivatives like 1-hydroxy-2-naphthoic acid. AM1 semiempirical methods accurately predict absorption maxima (e.g., λmax = 335.9 nm vs. experimental 352 nm) and solvent/pH-dependent fluorescence shifts . CIS overestimates energy gaps but correctly predicts ESIPT occurrence in deprotonated species, validated by time-resolved fluorescence measurements .

Q. What role does stereoselectivity play in the biological interactions of this compound?

The stereochemistry of this compound derivatives influences their binding to biological targets. For example, this compound’s bulky structure reduces BSA binding efficiency compared to the linear 2-naphthoic acid isomer . In drug design, computational docking using model-built protein structures identified nonpeptidic inhibitors (e.g., 2-(4-methoxybenzoyl)-1-naphthoic acid, Ki = 3 µM) targeting parasitic proteases, highlighting the importance of spatial alignment in ligand-receptor interactions .

Q. How do thermodynamic properties of this compound inform its stability in industrial and environmental matrices?

The enthalpy of formation (ΔfH° = 333.5 kJ/mol for solid this compound) and sublimation entropy (ΔS° = 131.9 J/mol·K) are critical for predicting its phase behavior in high-temperature processes . Structural non-planarity reduces thermal stability compared to 2-naphthoic acid (ΔfH° = 346.1 kJ/mol), necessitating controlled storage conditions (e.g., inert atmospheres) to prevent decomposition .

Methodological Recommendations

  • For biodegradation studies : Combine metabolite profiling (GC-MS, HPLC) with metagenomic sequencing to identify key enzymes and gene clusters .
  • For computational modeling : Validate DFT/CIS predictions with fluorescence lifetime imaging (FLIM) to confirm ESIPT dynamics .
  • For protein binding assays : Use equilibrium dialysis or surface plasmon resonance (SPR) to quantify log KBSA/w values .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthoic acid
Reactant of Route 2
Reactant of Route 2
1-Naphthoic acid

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